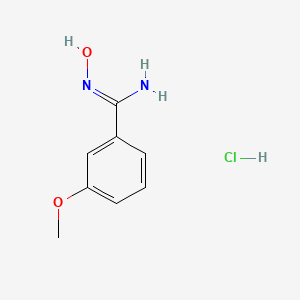

3-Methoxybenzamidoxime hcl

Description

3-Methoxybenzamidine hydrochloride (CAS: 57075-83-9) is a substituted benzamidine derivative characterized by a methoxy group (-OCH₃) at the meta position of the benzene ring and an amidine functional group (-C(NH₂)NH₂).

Propriétés

IUPAC Name |

N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAOZIAFESTUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzamidoxime hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This intermediate is then further reacted with hydrochloric acid to yield 3-Methoxybenzamidoxime hydrochloride .

Industrial Production Methods

Industrial production methods for 3-Methoxybenzamidoxime hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxybenzamidoxime hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted benzamidoxime derivatives.

Applications De Recherche Scientifique

Synthesis of 3-Methoxybenzamidoxime HCl

The synthesis of 3-MBA typically involves the reaction of 3-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a suitable base. This process yields the amidoxime derivative, which can then be converted to its hydrochloride salt form for enhanced solubility and stability.

Synthesis Reaction:

Antimicrobial Properties

Research indicates that 3-MBA exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it inhibits growth at low concentrations. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of 3-MBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Pharmacological Applications

3-MBA has been investigated for its potential role as a therapeutic agent in various diseases:

- Cancer Research : Preliminary studies suggest that 3-MBA may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

- Neurological Disorders : The compound shows promise in modulating neurotransmitter systems, indicating potential applications in treating conditions such as depression and anxiety.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of 3-MBA on human breast cancer cells (MCF-7). The results demonstrated that treatment with 3-MBA resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies indicated that apoptosis was induced via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of 3-MBA as an antimicrobial agent, patients with skin infections were treated with a topical formulation containing the compound. Results showed a significant reduction in infection severity within one week of treatment, supporting its use as an effective antimicrobial agent.

Mécanisme D'action

The mechanism of action of 3-Methoxybenzamidoxime hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural homology with 3-methoxybenzamidine hydrochloride, differing in substituent positions, functional groups, or side chains.

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Similarity Score | Key Structural Differences | Potential Impact on Properties |

|---|---|---|---|---|

| 3-Methoxybenzamidine hydrochloride | 57075-83-9 | 1.00 | Reference compound (meta-OCH₃, amidine) | Baseline for comparison |

| 2-Methoxybenzimidamide hydrochloride | 18637-00-8 | 0.92 | Methoxy at ortho position | Altered electronic distribution; steric effects |

| 2-Ethoxybenzimidamide hydrochloride | 38148-63-9 | 0.92 | Ethoxy (-OCH₂CH₃) at ortho position | Increased lipophilicity; bulkier substituent |

| 4-Hydroxybenzamidine hydrochloride | 5071-96-5 | 0.91 | Hydroxyl (-OH) at para position | Enhanced polarity; hydrogen-bonding capacity |

| 3,5-Dimethyl-4-methoxybenzoic acid | 6161-65-5 | 0.79 | Carboxylic acid group; dimethyl substitution | Acidic properties; steric hindrance |

Structural and Functional Analysis

- 3-Methoxybenzamidine hydrochloride (meta substitution) allows optimal electronic conjugation, enhancing stability and interaction with planar molecular targets.

- Substituent Effects: Replacing methoxy with ethoxy (2-Ethoxybenzimidamide hydrochloride) increases hydrophobicity, which may improve membrane permeability but reduce solubility in aqueous environments .

- Functional Group Variations: Carboxylic acid derivatives (e.g., 3,5-Dimethyl-4-methoxybenzoic acid) diverge significantly (similarity: 0.79), as the acidic proton and lack of amidine limit their utility in non-covalent interactions critical for amidine-based mechanisms .

Activité Biologique

3-Methoxybenzamidoxime hydrochloride (3-MBAO HCl) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings regarding the biological activity of 3-MBAO HCl, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Methoxybenzamidoxime HCl is characterized by the following chemical structure:

- Chemical Formula : CₙH₉ClN₂O₂

- Molecular Weight : Approximately 202.68 g/mol

The presence of the methoxy group and the amidoxime functional group contributes to its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research into oxime derivatives has shown promising anticancer effects. Compounds with oxime functionalities have been reported to exhibit cytotoxicity against various cancer cell lines, including MCF-7 and KB-V1 . The mechanism often involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

The biological activity of 3-MBAO HCl can be attributed to several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication through modulation of host factors like A3G.

- Cytotoxic Effects on Cancer Cells : Oxime derivatives induce oxidative stress, which disrupts cellular homeostasis and promotes cell death in cancerous cells.

- Enzyme Inhibition : Some studies suggest that oxime derivatives can act as enzyme inhibitors, impacting pathways critical for cell survival and proliferation.

Study 1: Antiviral Properties

A study evaluating N-phenylbenzamide derivatives indicated that compounds structurally similar to 3-MBAO HCl could inhibit HBV replication effectively. The study reported IC50 values for effective compounds, demonstrating their potency against both wild-type and drug-resistant strains of HBV .

| Compound Name | IC50 (µM) Wild-Type | IC50 (µM) Drug-Resistant |

|---|---|---|

| IMB-0523 | 1.99 | 3.30 |

| Lamivudine | 7.37 | >440 |

Study 2: Anticancer Activity

Research on related oxime derivatives showed that they could significantly reduce cell viability in various cancer cell lines. For example, certain oxime compounds exhibited IC50 values ranging from 0.69 mM to 22 mM against cancer cell lines .

| Compound Name | Cell Line | IC50 (mM) |

|---|---|---|

| Oxime Derivative A | MCF-7 | 0.69 |

| Oxime Derivative B | KB-V1 | 20 |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 3-Methoxybenzamidoxime HCl?

Methodological Answer:

Synthesis optimization requires careful control of reaction variables, such as stoichiometry, temperature, and catalyst selection. For amidoxime derivatives, hydroxylamine hydrochloride is often used to convert nitriles or amides into amidoximes under alkaline conditions . For example, in analogous syntheses (e.g., oxime chlorides), alkaline pH and controlled chlorination steps are critical to avoid over-oxidation . Reaction monitoring via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) can help track intermediate formation. Purity can be enhanced using recrystallization in polar aprotic solvents like ethanol/water mixtures, as demonstrated in benzamide derivatives .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Resolves methoxy (-OCH3) and amidoxime (-NH-C=N-OH) groups. For example, methoxy protons typically appear at δ 3.8–4.0 ppm, while amidoxime NH signals are broad (δ 8–10 ppm) .

- FTIR : Confirms functional groups via N-H stretching (~3200 cm⁻¹) and C=N absorption (~1640 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns. For structurally similar compounds, HRMS data often align with calculated masses within ±2 ppm error .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in related benzamide structures .

Advanced Question: How can researchers address discrepancies between experimental and computational spectral data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example:

- Solvent Corrections : Use density functional theory (DFT) calculations with solvent models (e.g., PCM for polar solvents) to refine predicted NMR shifts .

- Tautomer Analysis : Amidoximes can exist as E/Z isomers. Variable-temperature NMR or NOESY experiments can identify dominant conformers .

- Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths/angles) with computational geometry optimizations . For instance, C-N bond lengths in amidoximes typically range from 1.32–1.35 Å .

Advanced Question: What strategies are recommended for studying the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. Related methoxybenzamides show stability up to 150–200°C .

- Hygroscopicity Testing : Store samples at controlled humidity (e.g., 40% and 75% RH) and monitor mass changes. Hydrochloride salts are often hygroscopic, requiring desiccated storage .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation via HPLC. Methoxy groups may reduce photoinstability compared to hydroxyl analogs .

Basic Question: How can researchers validate the purity of this compound?

Methodological Answer:

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients. Purity >95% is typical for research-grade compounds, with UV detection at 254 nm .

- Elemental Analysis (EA) : Compare experimental C/H/N/O percentages with theoretical values. Deviations >0.3% indicate impurities .

- Melting Point Consistency : Sharp melting points (e.g., ±1°C range) corroborate purity. For hydrochloride salts, decomposition points should align with literature analogs .

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and activation energies. For amidoximes, nucleophilic attack at the C=N bond is often rate-determining .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., amidoxime nitrogen) prone to electrophilic interactions .

- Solvent Modeling : Include implicit solvents (e.g., DMSO) to simulate reaction environments. Polar aprotic solvents enhance nucleophilicity .

Advanced Question: How can mechanistic studies differentiate between acid-catalyzed and base-catalyzed degradation pathways of this compound?

Methodological Answer:

- Kinetic Profiling : Monitor degradation rates at pH 2 (simulating gastric acid) vs. pH 9 (intestinal conditions). Hydrolysis of amidoximes is typically base-catalyzed due to hydroxide ion attack .

- Isotope Labeling : Use 18O-labeled water to trace oxygen incorporation in degradation products via LC-MS .

- Arrhenius Analysis : Calculate activation energy (Ea) for each pathway. Base-catalyzed reactions often have lower Ea due to nucleophilic intermediates .

Basic Question: What are the best practices for handling this compound in aqueous solutions?

Methodological Answer:

- Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis. Hydrochloride salts may require pH adjustment to maintain solubility .

- Low-Temperature Storage : Solutions should be stored at 4°C for short-term use or -20°C for long-term stability, as amidoximes are prone to hydrolysis .

- Oxygen Exclusion : Degas solutions with nitrogen to prevent oxidation of the amidoxime group .

Advanced Question: How can researchers resolve contradictory data in the biological activity of this compound across different assay systems?

Methodological Answer:

- Assay Standardization : Normalize results using positive controls (e.g., known enzyme inhibitors) and account for solvent effects (e.g., DMSO <0.1% v/v) .

- Membrane Permeability Studies : Use Caco-2 cell monolayers to assess whether activity differences stem from bioavailability .

- Metabolite Screening : Identify active metabolites via LC-MS/MS, as amidoximes may undergo in situ biotransformation .

Basic Question: What are the critical parameters for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

- Heat Management : Use jacketed reactors to control exothermic reactions (e.g., amidoxime formation) during scaling .

- Purification Efficiency : Replace column chromatography with fractional crystallization or continuous flow reactors .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of hydroxylamine HCl) to compensate for side reactions at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.